molecular formula C20H22ClN5O3 B2885206 2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919041-73-9

2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2885206
CAS RN: 919041-73-9
M. Wt: 415.88
InChI Key: FNKMUOZRPQBXOB-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Precursors of Purine Analogs

The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are important precursors of purine analogs, involves complex reactions that yield various disubstituted-6-carbamoyl-1,2-dihydropurines. These processes highlight the compound's relevance in creating structurally diverse purine analogs with potential biological applications (Alves, Proença, & Booth, 1994).

Chemical Behavior and Structural Insights

Investigations into the reactivity of certain compounds with isothiocyanates have led to the discovery of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, showcasing the versatility of related compounds in synthesizing new chemical entities with potential pharmacological properties (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Novel Syntheses and Antimicrobial Activities

The novel synthesis of some new imidazothiazole and glycocyamidine derivatives, derived from related compounds, and studies on their antimicrobial activities demonstrate the potential for developing new antimicrobial agents. These syntheses provide a basis for exploring the therapeutic potential of compounds structurally related to "2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione" (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).

Exploration of Imidazolidine Derivatives

The synthesis and crystal structure of new imidazolidine-2,4-dione and imidazolidin-2-one derivatives, through the condensation of arylglyoxals with N-hydroxyurea, further underscore the structural and synthetic versatility of these compounds. This research may contribute to the development of novel therapeutic agents by providing foundational knowledge of their structural characteristics (Shtamburg, Anishchenko, Shtamburg, Shishkin, Zubatyuk, Mazepa, Rakipov, & Kostyanovsky, 2008).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-12-13(2)26-16-17(22-19(26)24(12)8-5-9-27)23(3)20(29)25(18(16)28)11-14-6-4-7-15(21)10-14/h4,6-7,10,27H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKMUOZRPQBXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16805013

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